molecular formula C10H16N2O2 B12857623 Ethyl 4-amino-1,3,5-trimethyl-1H-pyrrole-2-carboxylate

Ethyl 4-amino-1,3,5-trimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B12857623
M. Wt: 196.25 g/mol
InChI Key: BCIYAURKOKWFMX-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound. It features a pyrrole ring substituted with ethyl, amino, and methyl groups, making it a versatile molecule in organic synthesis and medicinal chemistry. The compound’s structure allows it to participate in various chemical reactions, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-1,3,5-trimethyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1,3,5-trimethyl-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrrole derivatives .

Scientific Research Applications

Ethyl 4-amino-1,3,5-trimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-1,3,5-trimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-amino-1,3,5-trimethyl-1H-pyrrole-2-carboxylate: shares similarities with other pyrrole derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

ethyl 4-amino-1,3,5-trimethylpyrrole-2-carboxylate

InChI

InChI=1S/C10H16N2O2/c1-5-14-10(13)9-6(2)8(11)7(3)12(9)4/h5,11H2,1-4H3

InChI Key

BCIYAURKOKWFMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1C)C)N)C

Origin of Product

United States

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